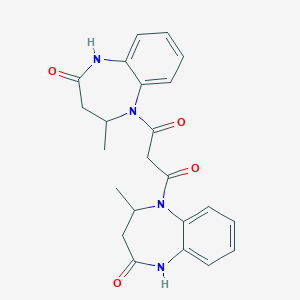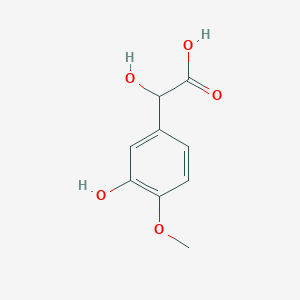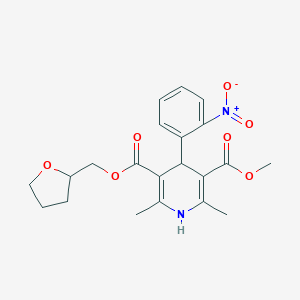
Octenidinhydrochlorid
Übersicht
Beschreibung
Octenidine Hydrochloride is a cationic surfactant with a gemini-surfactant structure derived from 4-aminopyridine. It is known for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Since 1987, it has been primarily used in Europe as an antiseptic for skin, mucous membranes, and wounds .
Wissenschaftliche Forschungsanwendungen
Octenidinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Tensid in verschiedenen chemischen Reaktionen und Formulierungen verwendet.
Biologie: In mikrobiologischen Studien eingesetzt, um seine antimikrobiellen Eigenschaften zu untersuchen.
Medizin: Weit verbreitet als Antiseptikum für Haut, Schleimhäute und Wunden. Es ist wirksam gegen ein breites Spektrum von Bakterien, einschließlich Methicillin-resistentem Staphylococcus aureus (MRSA).
Industrie: Wird in der Formulierung von Desinfektionsmitteln und Antiseptika für die Gesundheits- und Körperpflege verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Störung der Zellmembranen von Bakterien. Seine kationische Natur ermöglicht es ihm, mit den negativ geladenen Komponenten bakterieller Zellwände zu interagieren, was zu Zelllyse und Tod führt. Dieser Mechanismus ist sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam. Die Verbindung hemmt auch die Biofilmbildung, was sie nützlich macht, um Infektionen vorzubeugen .
Ähnliche Verbindungen:
Chlorhexidin: Ein weiteres weit verbreitetes Antiseptikum mit einer ähnlichen breiten antimikrobiellen Wirkung.
Polyhexamethylenbiguanid (PHMB): Wird in der Wundversorgung und als Desinfektionsmittel eingesetzt.
Povidon-Jod: Häufig verwendetes Antiseptikum mit einem anderen Wirkmechanismus, der die Freisetzung von Jod beinhaltet.
Einzigartigkeit: this compound ist einzigartig in seiner schnellen Wirkung und seiner niedrigeren effektiven Konzentration im Vergleich zu Chlorhexidin. Es ist auch weniger teuer und hat keine Resistenzentwicklung gezeigt, was es in vielen Anwendungen zur bevorzugten Wahl macht .
Wirkmechanismus
Target of Action
Octenidine hydrochloride (OCT) is a cationic surfactant with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . It primarily targets the bacterial cell membrane .
Mode of Action
OCT disrupts the osmotic balance of bacterial cells by affecting potassium ions . It also interacts with lipid membranes, creating bridges between lipid head molecules . This disruption of the cell membrane leads to leakage of intracellular contents and ultimately cell death .
Biochemical Pathways
Its primary action is the disruption of bacterial cell membranes, which leads to cell death .
Pharmacokinetics
As a topical antiseptic, oct is primarily used on the skin, mucosa, and wounds, where it acts locally at the site of application .
Result of Action
The result of OCT’s action is the rapid killing of a wide range of bacteria. It has been shown to achieve a 3-log reduction of bacteria within 30 seconds . This makes OCT particularly effective as an antiseptic for wound care and other medical procedures .
Action Environment
The efficacy of OCT can be influenced by various experimental conditions, including the solvents used to dissolve it, the bacterial concentration, and the methods used for analysis . For example, more OCT is required when it is dissolved in phosphate or Hepes buffers instead of water, and when a higher bacterial concentration is used . Despite these influences, OCT remains a highly effective antiseptic under a wide range of conditions .
Biochemische Analyse
Biochemical Properties
Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . Octenidine hydrochloride has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Cellular Effects
The effects of octenidine hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, octenidine hydrochloride has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .
Molecular Mechanism
At the molecular level, octenidine hydrochloride exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, octenidine hydrochloride has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octenidine hydrochloride have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that octenidine hydrochloride can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .
Dosage Effects in Animal Models
The effects of octenidine hydrochloride vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Octenidine hydrochloride is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .
Transport and Distribution
Within cells and tissues, octenidine hydrochloride is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .
Subcellular Localization
Octenidine hydrochloride localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Octenidinhydrochlorid beinhaltet die Reaktion von 1,10-Dibromdekan mit 4-Octylpyridin, um die Zwischenverbindung zu bilden, die dann mit Salzsäure behandelt wird, um this compound zu erhalten. Die Reaktionsbedingungen umfassen typischerweise Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit von this compound. Ein verbessertes Verfahren beinhaltet die Reduzierung der Herstellungskosten und die Minimierung der während des Prozesses entstehenden Verunreinigungen. Dieses Verfahren umfasst die Verwendung spezifischer Katalysatoren und kontrollierter Reaktionsumgebungen, um eine qualitativ hochwertige Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Octenidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für seine typischen Anwendungen ist.
Reduktion: Reduktionsreaktionen sind für this compound weniger häufig.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.
Substitution: Nukleophile wie Natriumhydroxid in wässrigen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während die Substitution zu verschiedenen substituierten Pyridinverbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.
Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.
Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.
Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
70775-75-6 |
|---|---|
Molekularformel |
C36H63ClN4 |
Molekulargewicht |
587.4 g/mol |
IUPAC-Name |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |
InChI-Schlüssel |
YTALUUOUWAVHLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl |
Kanonische SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |
Key on ui other cas no. |
70775-75-6 |
Verwandte CAS-Nummern |
71251-02-0 (Parent) |
Synonyme |
N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)





![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
![methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B138109.png)

